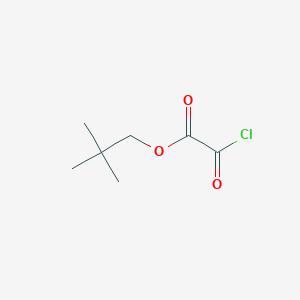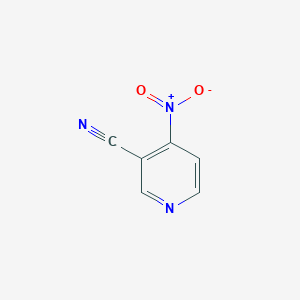![molecular formula C9H9ClN2O B1627051 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide CAS No. 183871-87-6](/img/structure/B1627051.png)
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide
Descripción general
Descripción
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide (CPC) is a heterocyclic compound belonging to the pyridine family. It is a colorless or slightly yellowish solid that is insoluble in water. It is a versatile compound that has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a starting material for the synthesis of more complex compounds. In addition, CPC has been investigated for its potential use in drug discovery and development, as a catalyst in organic synthesis, and as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Alkaloid Derivatives
- Methods and Procedures : The synthesis involves multicomponent reactions including malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. These reactions lead to the formation of various heterocyclic compounds .
- Results and Outcomes : The structural analysis of the synthesized compounds is typically done using X-ray crystallography. The biological activity spectrum includes hypoglycemic activity and protein kinase inhibition .
Application 4: Synthesis of Cefpirome Intermediates
- Application Summary : It serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic .
Application 6: Ruthenium-Mediated Catalysis
- Application Summary : This compound is involved in ruthenium-mediated catalytic reactions for the synthesis of complex organic molecules .
Application 7: Catalytic Reactions for Isoquinolone Synthesis
Propiedades
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISBGYPISZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570541 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide | |
CAS RN |
183871-87-6 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



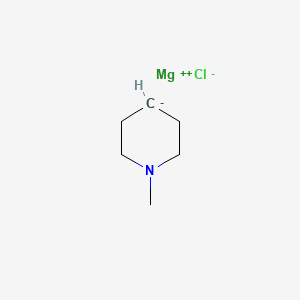
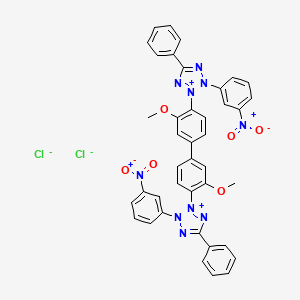
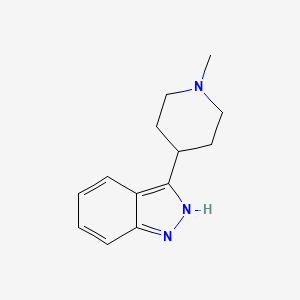
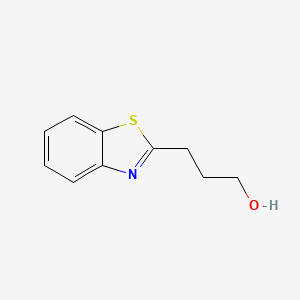
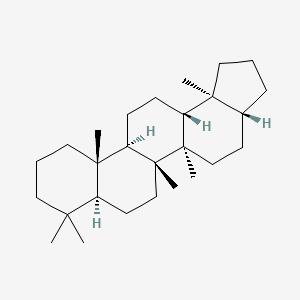

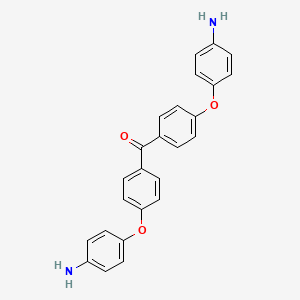

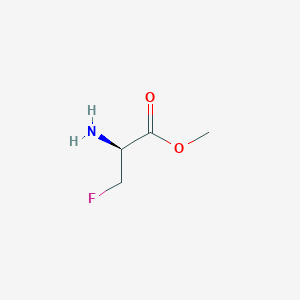
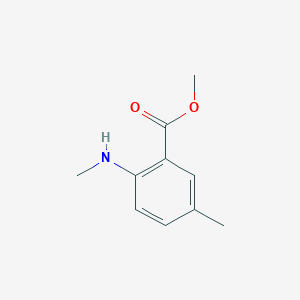
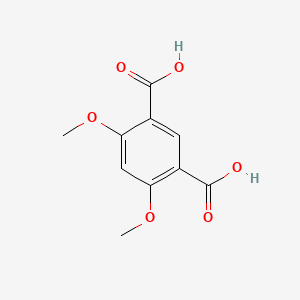
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
